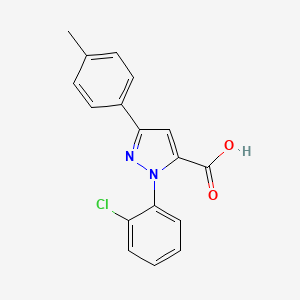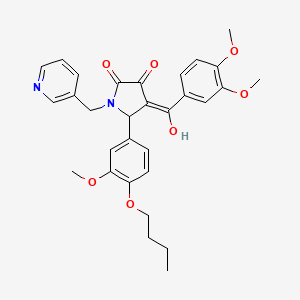
1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(2-clorofenil)-3-p-tolil-1H-pirazol-5-carboxílico es un compuesto químico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto en particular se caracteriza por la presencia de un grupo clorofenilo en la posición 1, un grupo p-tolil en la posición 3 y un grupo ácido carboxílico en la posición 5. La estructura única de este compuesto lo hace interesante en varios campos de la investigación científica y las aplicaciones industriales.
Métodos De Preparación
La síntesis del ácido 1-(2-clorofenil)-3-p-tolil-1H-pirazol-5-carboxílico se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 2-clorobenzonitrilo con un reactivo de Grignard, seguido de ciclización y posteriores transformaciones de grupos funcionales. Las condiciones de reacción típicamente implican el uso de solventes como tolueno y diclorometano, y las reacciones se llevan a cabo a menudo bajo atmósfera inerte para evitar reacciones secundarias no deseadas .
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes del producto.
Análisis De Reacciones Químicas
El ácido 1-(2-clorofenil)-3-p-tolil-1H-pirazol-5-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que resulta en la reducción del grupo ácido carboxílico a un alcohol.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos como aminas o tioles.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
El ácido 1-(2-clorofenil)-3-p-tolil-1H-pirazol-5-carboxílico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(2-clorofenil)-3-p-tolil-1H-pirazol-5-carboxílico implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos que resultan en sus efectos biológicos observados. Los objetivos moleculares y vías exactas involucradas dependen de la aplicación y el contexto específicos de su uso.
Comparación Con Compuestos Similares
El ácido 1-(2-clorofenil)-3-p-tolil-1H-pirazol-5-carboxílico se puede comparar con otros compuestos similares, como:
Ácido 1-(2-clorofenil)-3-fenil-1H-pirazol-5-carboxílico: Este compuesto tiene un grupo fenilo en lugar de un grupo p-tolil, lo que puede resultar en diferentes propiedades químicas y biológicas.
Ácido 1-(2-clorofenil)-3-metil-1H-pirazol-5-carboxílico: La presencia de un grupo metilo en lugar de un grupo p-tolil puede afectar la reactividad del compuesto y las interacciones con otras moléculas.
La singularidad del ácido 1-(2-clorofenil)-3-p-tolil-1H-pirazol-5-carboxílico radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Número CAS |
618102-25-3 |
|---|---|
Fórmula molecular |
C17H13ClN2O2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)14-10-16(17(21)22)20(19-14)15-5-3-2-4-13(15)18/h2-10H,1H3,(H,21,22) |
Clave InChI |
LIWDFAGCOUCDSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12025557.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12025579.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12025592.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B12025599.png)
![6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025604.png)




![(5Z)-3-cyclopentyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025637.png)
![3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12025643.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025645.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025652.png)
